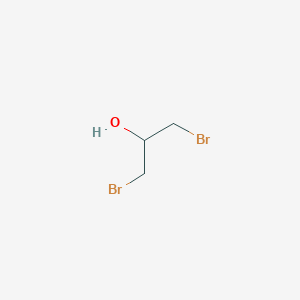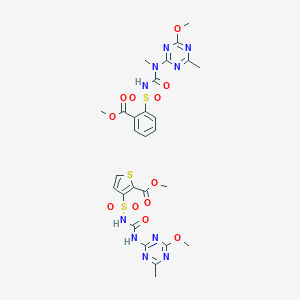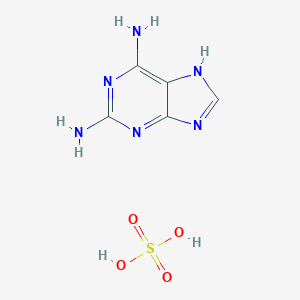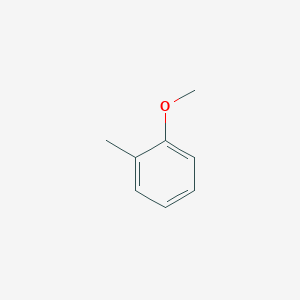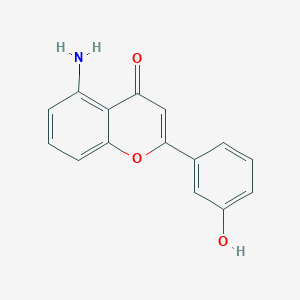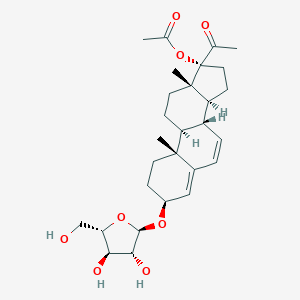
(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one is a steroid hormone that has been extensively studied due to its potential use in medical applications. It is commonly referred to as a synthetic glucocorticoid, which means that it mimics the effects of cortisol, a hormone produced naturally by the body.
Wirkmechanismus
The mechanism of action of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one is complex and involves binding to glucocorticoid receptors in the body. This leads to the activation of a variety of signaling pathways, which ultimately result in the anti-inflammatory and immunosuppressive effects of the compound. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one are wide-ranging and depend on the specific application. In general, it has been shown to have anti-inflammatory and immunosuppressive effects, which can help to reduce inflammation and pain associated with a variety of conditions. It has also been shown to induce apoptosis in certain types of cancer cells, which makes it a potential tool in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one in lab experiments include its well-established mechanism of action and its ability to mimic the effects of cortisol. Additionally, it has been extensively studied and is widely available. The limitations of using this compound in lab experiments include its complex synthesis method and the potential for side effects, which can make it difficult to work with.
Zukünftige Richtungen
There are many potential future directions for research involving ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one. One area of interest is the development of new synthetic glucocorticoids that have improved efficacy and fewer side effects. Additionally, there is ongoing research into the use of this compound in cancer treatment, as well as its potential use in the treatment of other conditions, such as inflammatory bowel disease. Finally, there is interest in understanding the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of this compound, which could lead to the development of new treatments for a variety of conditions.
Synthesemethoden
The synthesis of ((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one involves a multi-step process that starts with the conversion of pregnenolone to 17-hydroxypregnenolone. This intermediate is then converted to 17-hydroxyprogesterone, which is further processed to yield the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
((3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one has been extensively studied for its potential use in medical applications. It has been shown to have anti-inflammatory and immunosuppressive properties, which makes it a useful tool in the treatment of a variety of conditions, including asthma, rheumatoid arthritis, and autoimmune disorders. It has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis (cell death) in certain types of cancer cells.
Eigenschaften
CAS-Nummer |
129990-43-8 |
|---|---|
Produktname |
(3beta)-17-(Acetyloxy)-3-(alpha-L-arabinofuranosyloxy)pregna-4,6-dien-20-one |
Molekularformel |
C28H40O8 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C28H40O8/c1-15(30)28(36-16(2)31)12-9-21-19-6-5-17-13-18(34-25-24(33)23(32)22(14-29)35-25)7-10-26(17,3)20(19)8-11-27(21,28)4/h5-6,13,18-25,29,32-33H,7-12,14H2,1-4H3/t18-,19+,20-,21-,22-,23-,24+,25+,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
DBJOUOZKGVPNLE-HQNOGBBKSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H](O5)CO)O)O)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(CCC34C)OC5C(C(C(O5)CO)O)O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(CCC34C)OC5C(C(C(O5)CO)O)O)C)OC(=O)C |
Synonyme |
17-acetoxy-6-chloropregna-4,6-diene-20-one-3-O-alpha-arabinofuranoside CAAF chlormadinol acetate-3-O-alpha-arabinofuranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



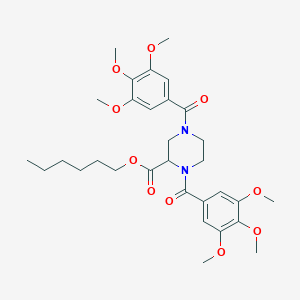
![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)
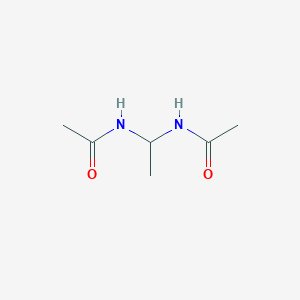
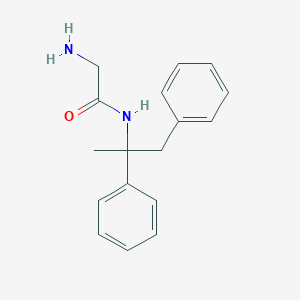
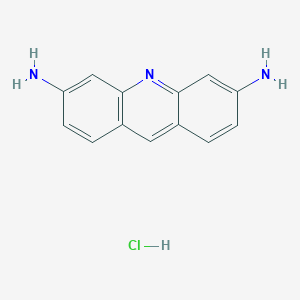
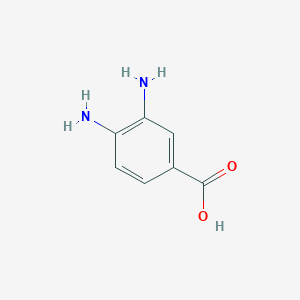
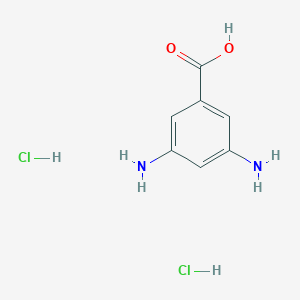
![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
